molecular formula C18H19N5O4 B2949910 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 893368-21-3

6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2949910
CAS RN: 893368-21-3
M. Wt: 369.381
InChI Key: VTTWKGFBGYFXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione, also known as Ro-31-8220, is a potent and selective inhibitor of protein kinase C (PKC) that has been extensively studied in scientific research. PKC is an important enzyme that plays a crucial role in cellular signaling pathways and is involved in a wide range of physiological and pathological processes. The discovery of Ro-31-8220 has provided researchers with a valuable tool for investigating the functions and regulation of PKC.

Mechanism of Action

6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione is a potent and selective inhibitor of PKC that binds to the catalytic domain of the enzyme and blocks its activity. PKC is activated by various stimuli, such as diacylglycerol (DAG) and Ca2+, which promote its translocation from the cytoplasm to the cell membrane. Once activated, PKC phosphorylates various substrates, including other enzymes, ion channels, and transcription factors. 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione inhibits PKC by competing with ATP for binding to the catalytic domain of the enzyme, thereby preventing its phosphorylation activity.
Biochemical and Physiological Effects
6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has been shown to inhibit cell proliferation and induce apoptosis by blocking PKC signaling pathways. In diabetic rats, 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has been shown to improve insulin sensitivity and glucose uptake by inhibiting PKC activation in skeletal muscle. In cardiovascular tissues, 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has been shown to reduce ischemia/reperfusion injury by inhibiting PKC-mediated vasoconstriction and inflammation.

Advantages and Limitations for Lab Experiments

6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for PKC, which allows for precise inhibition of PKC activity without affecting other enzymes. Another advantage is its ability to penetrate cell membranes and inhibit intracellular PKC activity. However, 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has some limitations, such as its potential toxicity and off-target effects at high concentrations. Additionally, 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione may not be suitable for studying PKC isoforms that are not inhibited by the compound.

Future Directions

There are several future directions for research on 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione and PKC. One direction is to investigate the role of PKC in other pathological conditions, such as neurodegenerative diseases and immune disorders. Another direction is to develop more selective and potent inhibitors of PKC that can target specific isoforms and subcellular locations. Additionally, the development of PKC activators may provide new therapeutic strategies for conditions where PKC activity is decreased or dysregulated. Overall, 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has provided valuable insights into the functions and regulation of PKC and has opened up new avenues for research in this area.

Synthesis Methods

6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,4,7-trimethylpurine with 2-amino-4,5-dimethoxybenzoic acid to form 6-(3,4-dimethoxyphenyl)-2,4,7-trimethylpurine-1,3-dione. This intermediate product is then reacted with phosgene to form the final product, 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione.

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has been widely used in scientific research to investigate the functions and regulation of PKC. PKC is involved in a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression. Dysregulation of PKC has been implicated in various pathological conditions, such as cancer, diabetes, and cardiovascular diseases. 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has been used to study the role of PKC in these conditions and to develop potential therapeutic strategies.

properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-10-9-22-14-15(20(2)18(25)21(3)16(14)24)19-17(22)23(10)11-6-7-12(26-4)13(8-11)27-5/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTWKGFBGYFXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

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